molecular formula C18H15Cl2N3O2 B3581510 MFCD02968673

MFCD02968673

Cat. No.: B3581510
M. Wt: 376.2 g/mol
InChI Key: QACBEIPPGXJPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02968673 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.

Preparation Methods

The synthesis of MFCD02968673 involves several steps, including the selection of appropriate starting materials and reaction conditions. The compound can be synthesized through various synthetic routes, each with its own set of reaction conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

MFCD02968673 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include various derivatives of this compound, which can be used in further chemical processes.

Scientific Research Applications

MFCD02968673 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is used in the study of biochemical pathways and molecular interactions. In medicine, it is used in the development of new drugs and therapies. In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02968673 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

MFCD02968673 is unique in its properties and applications, but it can be compared with other similar compounds. Some of these similar compounds include ChemMine Tools, Chemical Similarity Search, and ChemMine Tools - University of California, Riverside. Each of these compounds has its own set of properties and applications, but this compound stands out due to its stability and reactivity.

Properties

IUPAC Name

ethyl 6,8-dichloro-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-2-25-18(24)14-10-23-17-13(6-12(19)7-15(17)20)16(14)22-9-11-4-3-5-21-8-11/h3-8,10H,2,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACBEIPPGXJPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCC3=CN=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.